molecular formula C9H6ClFN4 B11039779 (E)-N-(2-chloro-6-fluorobenzylidene)-4H-1,2,4-triazol-4-amine

(E)-N-(2-chloro-6-fluorobenzylidene)-4H-1,2,4-triazol-4-amine

Cat. No.: B11039779
M. Wt: 224.62 g/mol
InChI Key: FGEGMQUHJSYFEC-LNKIKWGQSA-N
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Description

(E)-N-(2-chloro-6-fluorobenzylidene)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzylidene group substituted with chlorine and fluorine atoms, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-chloro-6-fluorobenzylidene)-4H-1,2,4-triazol-4-amine typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 4H-1,2,4-triazol-4-amine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-chloro-6-fluorobenzylidene)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(E)-N-(2-chloro-6-fluorobenzylidene)-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (E)-N-(2-chloro-6-fluorobenzylidene)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-chlorobenzylidene)-4H-1,2,4-triazol-4-amine
  • (E)-N-(2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine
  • (E)-N-(2-bromobenzylidene)-4H-1,2,4-triazol-4-amine

Uniqueness

(E)-N-(2-chloro-6-fluorobenzylidene)-4H-1,2,4-triazol-4-amine is unique due to the presence of both chlorine and fluorine atoms on the benzylidene group. This dual substitution can enhance its chemical stability and biological activity compared to similar compounds with only one halogen substituent.

Properties

Molecular Formula

C9H6ClFN4

Molecular Weight

224.62 g/mol

IUPAC Name

(E)-1-(2-chloro-6-fluorophenyl)-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C9H6ClFN4/c10-8-2-1-3-9(11)7(8)4-14-15-5-12-13-6-15/h1-6H/b14-4+

InChI Key

FGEGMQUHJSYFEC-LNKIKWGQSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N2C=NN=C2)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN2C=NN=C2)F

Origin of Product

United States

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